Ethyl fluoroacetate

Catalog No.
S1892265
CAS No.
459-72-3
M.F
C4H7FO2
M. Wt
106.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl fluoroacetate

CAS Number

459-72-3

Product Name

Ethyl fluoroacetate

IUPAC Name

ethyl 2-fluoroacetate

Molecular Formula

C4H7FO2

Molecular Weight

106.1 g/mol

InChI

InChI=1S/C4H7FO2/c1-2-7-4(6)3-5/h2-3H2,1H3

InChI Key

VCYZVXRKYPKDQB-UHFFFAOYSA-N

SMILES

CCOC(=O)CF

Solubility

SOL IN WATER

Canonical SMILES

CCOC(=O)CF
EFA is a chemical compound that was first synthesized in the early 20th century. It is used as a starting material in the synthesis of many valuable organic fluorine compounds. EFA is an important building block for the synthesis of pharmaceuticals, agrochemicals, and materials.
EFA is a colorless, flammable liquid that has a boiling point of 142°C and a melting point of -63°C. EFA is insoluble in water but is soluble in various organic solvents like acetone, benzene, and methanol. The molecular weight of EFA is 128.1 g/mol. The chemical and physical properties of EFA make it a useful starting material in organic synthesis.
EFA can be synthesized through the reaction of ethyl bromoacetate with hydrogen fluoride. The reaction produces ethyl fluoracetate and hydrogen bromide, which can be removed through distillation or neutralization. The chemical synthesis of EFA is a common industrial practice.
The analysis of EFA requires specialized analytical methods such as chromatography and nuclear magnetic resonance (NMR) spectroscopy. NMR spectroscopy is used to identify and characterize EFA’s structure, while chromatography is used to quantify and purify EFA.
EFA is toxic when ingested, inhaled, or absorbed through the skin. EFA is a potent inhibitor of the citric acid cycle and the electron transport chain, leading to the inhibition of cellular respiration. EFA has been shown to be toxic to insects, mammals, and humans.
Due to its toxicity, EFA must be handled with care in scientific experiments. The appropriate precautions should be taken to ensure that EFA is not ingested, inhaled or absorbed through the skin. Proper personal protective equipment (PPE) should be worn by researchers when handling EFA.
EFA is a valuable starting material in the synthesis of various organic fluorine compounds. EFA has been used in the synthesis of fluorine-containing pharmaceuticals, agrochemicals, and materials. EFA is also used in kinetic isotope effect studies and other chemical reactions.
Research on EFA mainly focuses on its applications in the synthesis of fluorine-containing compounds. The synthesis of new fluorine-containing compounds with potential applications in medicine, agriculture, and material science is an active area of research.
EFA has the potential to revolutionize the field of drug discovery, as the incorporation of fluorine atoms into drug molecules can increase their potency, bioavailability, and metabolic stability. EFA also has potential applications in the development of new agrochemicals and materials.
One major limitation of EFA is its toxicity, which restricts its use in laboratory research. Future research should focus on developing safer and more efficient synthetic methodologies for the production of fluorine-containing compounds. Additionally, the potential environmental impact of EFA and other fluorine-containing compounds should be studied in detail.
1. Development of safer and more efficient synthetic methodologies for the production of fluorine-containing compounds.
2. Study the potential environmental impact of EFA and other fluorine-containing compounds in various ecosystems.
3. Investigation of the biological role of fluorine in living organisms.
4. Development of new fluorine-containing materials with unique properties.
5. Study of the effects of fluorine on the properties of proteins and other biomolecules.
6. Exploration of EFA as a potential reagent for the synthesis of radiolabeled compounds for medical imaging.
7. Investigation of the use of EFA as a co-catalyst in chemical reactions.
8. Development of new synthetic methods for the incorporation of fluorine into existing drug molecules to increase their potency and bioavailability.
9. Study the use of EFA in asymmetric synthesis.
10. Investigation of the use of EFA in catalysis.

Color/Form

LIQUID

XLogP3

0.9

Boiling Point

120.0 °C
121.6 °C @ 758 MM HG

Vapor Density

3.7 (AIR= 1)

Density

1.0926 @ 20.5 °C

Odor

ODOR OF ETHYL ACETATE

UNII

AUS1L6UM7B

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (60.2%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (60.2%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (39.8%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

459-72-3

Wikipedia

Ethyl fluoroacetate

Methods of Manufacturing

FLUOROACETIC ACID...PREPD COMMERCIALLY BY REACTING PURIFIED ETHYL CHLOROACETATE WITH DRY, POWDERED POTASSIUM FLUORIDE IN STIRRED AUTOCLAVE @ 200 °C FOR CA 11 HR. RESULTANT ETHYL FLUOROACETATE...

General Manufacturing Information

Acetic acid, 2-fluoro-, ethyl ester: ACTIVE
THIS VOL CONTAINS REVIEWS OF CHEM REACTIVITY OF CARBON-FLUORINE BOND & ITS PHYSICAL CHARACTERISTICS. SOME TOPICS CONSIDERED ARE TOXIC EFFECTS OF CARBON-FLUORINE COMPD.

Dates

Modify: 2023-08-16

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